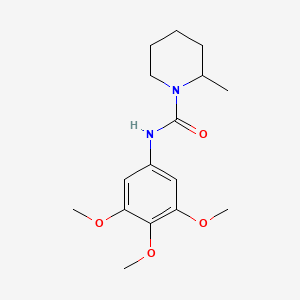
1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride
Vue d'ensemble
Description
1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride, also known as BPP-2a, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPP-2a is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, reward, and addiction.
Mécanisme D'action
1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride acts as a selective antagonist of the dopamine D3 receptor, blocking its activation by dopamine. The dopamine D3 receptor is primarily located in the mesolimbic system, which is involved in the regulation of reward and motivation. By blocking the activation of this receptor, 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride may reduce the reinforcing effects of drugs of abuse and improve mood in individuals with depression.
Biochemical and Physiological Effects:
1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride's selective antagonism of the dopamine D3 receptor has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has been shown to reduce drug-seeking behavior and improve cognitive function. 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has also been shown to increase the release of acetylcholine in the prefrontal cortex, which may improve cognitive function in individuals with schizophrenia. In addition, 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has been shown to reduce the growth and proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride's selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the limitations of 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride include its low solubility in aqueous solutions and its potential for off-target effects. Future studies should focus on developing more selective and potent dopamine D3 receptor antagonists.
Orientations Futures
For research on 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride include the development of more selective and potent dopamine D3 receptor antagonists, as well as the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. In addition, 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride's potential use in cancer therapy warrants further investigation. Finally, the role of the dopamine D3 receptor in the regulation of reward and motivation makes it an attractive target for drug development, and 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride may serve as a starting point for the development of novel therapeutics.
Applications De Recherche Scientifique
1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. The dopamine D3 receptor has been implicated in the pathophysiology of these disorders, and 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride's selective antagonism of this receptor makes it a promising candidate for drug development. 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has also been studied for its potential use in cancer therapy, as the dopamine D3 receptor is overexpressed in certain types of cancer cells.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-prop-2-ynoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.2ClH/c1-2-12-21-15-17(20)14-19-10-8-18(9-11-19)13-16-6-4-3-5-7-16;;/h1,3-7,17,20H,8-15H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKRPHPOUPBRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(CN1CCN(CC1)CC2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-ethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4438813.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B4438818.png)
![N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438819.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide](/img/structure/B4438827.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4438829.png)


![N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide](/img/structure/B4438854.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B4438870.png)
![N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438878.png)
![N,N-diethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438888.png)
![N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4438902.png)
